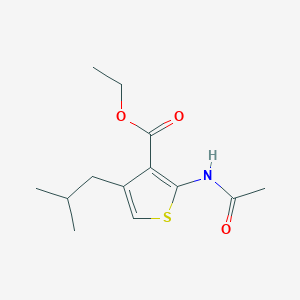![molecular formula C13H22N4O B5876795 N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)
N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor binds to the active site of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea and inhibits its kinase activity. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the elongation phase of transcription. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea phosphorylates the C-terminal domain (CTD) of RNA polymerase II, allowing it to escape from promoter-proximal pausing and initiate transcription elongation. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor prevents the phosphorylation of CTD and inhibits transcription elongation, leading to the downregulation of several oncogenes.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has been shown to induce apoptosis in cancer cells by downregulating several anti-apoptotic genes, such as Bcl-2 and Mcl-1. It also inhibits the expression of several oncogenes, such as MYC and Cyclin D1, which are involved in cell proliferation and survival. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea, making it a valuable tool for studying the role of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea in transcription elongation. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has also been shown to have minimal toxicity in normal cells, allowing for the study of its effects on cancer cells specifically. However, N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has some limitations, such as its poor solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has several potential future directions for research. It has already shown promising results in preclinical studies for cancer treatment, and further studies are needed to determine its efficacy in clinical trials. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor may also have potential applications in the treatment of viral infections, such as HIV and hepatitis B. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor for use in lab experiments.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor involves the reaction of cyclohexyl isocyanate with 1,3-dimethyl-4-bromomethylpyrazole in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrolyzed to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has been extensively studied for its potential applications in cancer treatment. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is a key regulator of transcription elongation, and its inhibition leads to the downregulation of several oncogenes, making it a promising target for cancer therapy. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. It has also been investigated for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-10-11(9-17(2)16-10)8-14-13(18)15-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKGGDLEMMUAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-({[(4-methylphenyl)thio]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5876720.png)
![4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5876725.png)


![{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5876749.png)
![2-methoxy-6-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5876757.png)
![3-amino-2-[(3-methylphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5876761.png)
![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)
![2-(2,4-dichlorophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5876772.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5876773.png)
![1-(4-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5876788.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)
